molecular formula C16H25NO3 B3851859 1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)

1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)

Cat. No. B3851859
M. Wt: 279.37 g/mol
InChI Key: OJFZEASPESTSEJ-SOFGYWHQSA-N
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Description

1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol), commonly known as MPD, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPD is a chiral molecule, meaning it has a non-superimposable mirror image, and has been shown to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

MPD has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of MPD is as a chiral auxiliary in asymmetric synthesis. MPD has been shown to be an effective chiral auxiliary in a number of different reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.

Mechanism of Action

The mechanism of action for MPD is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chiral products in asymmetric synthesis reactions. MPD has also been shown to have a number of interesting biochemical and physiological effects, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
MPD has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. MPD has also been shown to have neuroprotective effects, which may be related to its ability to inhibit the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPD in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions. MPD is also relatively easy to synthesize and has good stability under a range of conditions. However, there are some limitations to using MPD in lab experiments. For example, MPD can be difficult to separate from reaction products due to its high boiling point and low solubility in common solvents.

Future Directions

There are a number of potential future directions for research on MPD. One area of interest is the development of new synthetic methods for MPD and its derivatives, which could lead to the discovery of new chiral auxiliaries with improved properties. Another area of interest is the investigation of the biochemical and physiological effects of MPD and its derivatives, which could lead to the development of new drugs for the treatment of a range of diseases. Finally, there is potential for the development of new applications for MPD in fields such as catalysis and materials science.

properties

IUPAC Name

1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-13(18)11-17(12-14(2)19)10-6-8-15-7-4-5-9-16(15)20-3/h4-9,13-14,18-19H,10-12H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFZEASPESTSEJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC=CC1=CC=CC=C1OC)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C/C=C/C1=CC=CC=C1OC)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
Reactant of Route 2
Reactant of Route 2
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
Reactant of Route 3
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
Reactant of Route 4
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
Reactant of Route 5
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
Reactant of Route 6
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)

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